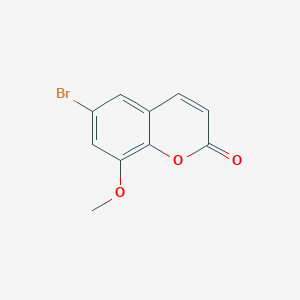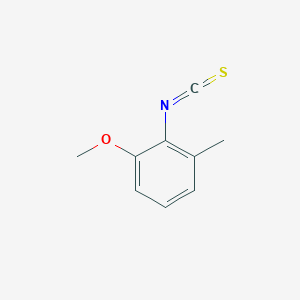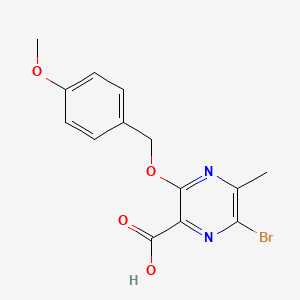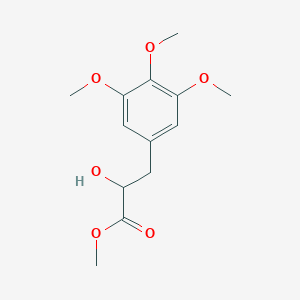![molecular formula C12H10ClN3 B15335754 2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32632749 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it useful in various biomedical applications, including cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632749 typically involves the use of specific organic reactions that introduce functional groups necessary for its activity. One common method involves the reaction of dimethylamine with carbon disulfide, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of MFCD32632749 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
MFCD32632749 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
MFCD32632749 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of photoluminescent materials and as a component in electronic devices.
作用機序
The mechanism by which MFCD32632749 exerts its effects involves its interaction with specific molecular targets. In cancer cells, it binds to copper ions, leading to the generation of reactive oxygen species (ROS). This increase in ROS causes DNA damage and cell cycle arrest, ultimately inducing apoptosis. The compound’s ability to chelate copper ions also reduces the activity of antioxidant enzymes, further enhancing its cytotoxic effects.
類似化合物との比較
Similar Compounds
Dimethylamine: A precursor in the synthesis of MFCD32632749.
Carbon Disulfide: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of MFCD32632749.
Uniqueness
MFCD32632749 is unique due to its strong photoluminescent properties and its ability to selectively induce apoptosis in cancer cells. Unlike other similar compounds, it has a dual mechanism of action involving both ROS generation and copper ion chelation, making it a promising candidate for cancer therapy.
特性
分子式 |
C12H10ClN3 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC名 |
9-chloro-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10ClN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16) |
InChIキー |
KXDYKFZKKHQPPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
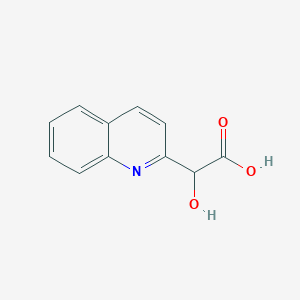

![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
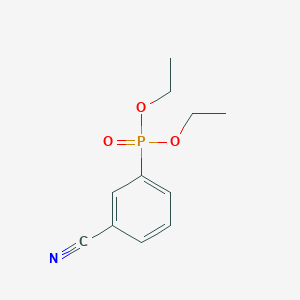
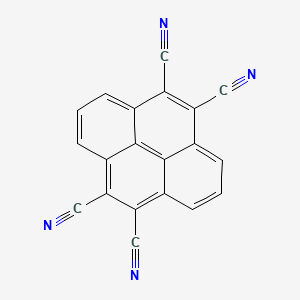

![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
